molecular formula C19H15N5OS B12597929 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea CAS No. 605660-29-5

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea

Cat. No.: B12597929
CAS No.: 605660-29-5
M. Wt: 361.4 g/mol
InChI Key: RYAVJHIPOWNWDE-UHFFFAOYSA-N
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Description

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea: is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenylurea moiety, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothieno[2,3-d]pyrimidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thienopyrimidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be compared with other similar compounds, such as:

The uniqueness of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

CAS No.

605660-29-5

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea

InChI

InChI=1S/C19H15N5OS/c20-17-16-15(10-26-18(16)22-11-21-17)12-6-8-14(9-7-12)24-19(25)23-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22)(H2,23,24,25)

InChI Key

RYAVJHIPOWNWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N

Origin of Product

United States

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